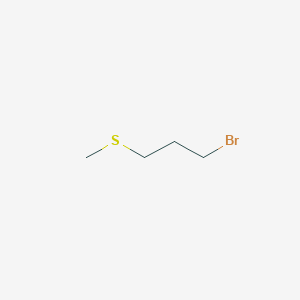

1-Bromo-3-(methylsulfanyl)propane

Description

Context and Significance of Organosulfur Compounds in Chemical Research

Organosulfur compounds, which are organic compounds containing a carbon-sulfur bond, are integral to various areas of chemical research. taylorandfrancis.com They are found in numerous natural products, pharmaceuticals, and agrochemicals. taylorandfrancis.comrsc.org In nature, the amino acids cysteine and methionine are fundamental organosulfur compounds. wikipedia.org Many of the most effective antibiotics, such as penicillin and sulfa drugs, contain sulfur. wikipedia.org The distinct odors associated with many organosulfur compounds, such as those in garlic, are also of interest in food science. wisdomlib.org In the field of drug discovery, thioethers (organic sulfides) have garnered significant attention due to their wide range of biological activities, including anticancer and anti-inflammatory properties. taylorandfrancis.comresearchgate.net

Importance of Brominated Organic Compounds in Synthetic Chemistry

Brominated organic compounds are crucial intermediates in organic synthesis. fiveable.me The introduction of a bromine atom into an organic molecule, a process known as bromination, is a key transformation that allows for further functionalization of the molecule. hud.ac.ukacs.org Bromo-organic compounds serve as versatile precursors in a variety of reactions, including nucleophilic substitutions and cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net The reactivity of the carbon-bromine bond makes these compounds valuable building blocks for constructing more complex molecular architectures. researchgate.netsci-hub.se

Research Landscape of Alkyl Bromides with Sulfur-Containing Moieties

The combination of an alkyl bromide and a sulfur-containing group within the same molecule, as seen in 1-Bromo-3-(methylsulfanyl)propane, creates a bifunctional compound with unique reactivity. The presence of the bromine atom, a good leaving group, and the sulfur atom, which can be involved in various transformations, makes these compounds valuable in synthetic chemistry. Research in this area often focuses on leveraging this dual reactivity for the construction of complex heterocyclic systems and molecules with potential biological activity. rsc.org The development of new synthetic methods utilizing such reagents is an active area of investigation, aiming to provide efficient routes to novel chemical entities. su.se

Properties

IUPAC Name |

1-bromo-3-methylsulfanylpropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BrS/c1-6-4-2-3-5/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHPNQQIVWCDEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68731-27-1 | |

| Record name | 1-bromo-3-(methylsulfanyl)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 3 Methylsulfanyl Propane

Direct Synthesis Approaches

Direct methods for the synthesis of 1-bromo-3-(methylsulfanyl)propane typically involve the formation of the carbon-sulfur bond through nucleophilic substitution or radical addition reactions.

Nucleophilic Substitution Reactions in Thioether Formation

The formation of thioethers through the reaction of a thiolate with an alkyl halide is a well-established and widely utilized transformation, analogous to the Williamson ether synthesis. whiterose.ac.uk In the context of synthesizing this compound, this approach involves the reaction of a methanethiolate (B1210775) source with a 1,3-dihalopropane.

A common and effective method involves the nucleophilic substitution reaction between sodium methanethiolate (NaSMe) and an excess of 1,3-dibromopropane (B121459). The use of an excess of the dihaloalkane is crucial to minimize the formation of the disubstituted byproduct, 1,3-bis(methylsulfanyl)propane. The reaction is typically carried out in a suitable polar aprotic solvent, such as dimethylformamide (DMF), to facilitate the SN2 reaction pathway.

| Reactants | Reagents & Conditions | Product | Yield |

| 1,3-Dibromopropane, Sodium Methanethiolate | DMF, Reflux (~153 °C), 18 h | This compound | Not specified |

Table 1: Representative conditions for the synthesis of this compound via nucleophilic substitution. whiterose.ac.uk

The reaction proceeds via the attack of the highly nucleophilic thiolate anion on one of the electrophilic carbon atoms of 1,3-dibromopropane, displacing a bromide ion. The choice of a polar aprotic solvent enhances the nucleophilicity of the thiolate and promotes a favorable reaction rate.

Radical-Mediated Thiolation Strategies

Radical-mediated additions of thiols to alkenes, often referred to as thiol-ene reactions, provide an alternative route to carbon-sulfur bond formation. researchgate.netscience.gov For the synthesis of this compound, this would involve the anti-Markovnikov addition of methanethiol (B179389) to allyl bromide. research-solution.com

This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), or by photochemical methods. The anti-Markovnikov regioselectivity arises from the addition of the thiyl radical (CH₃S•) to the terminal carbon of the double bond, which generates a more stable secondary carbon-centered radical. This radical then abstracts a hydrogen atom from another molecule of methanethiol to afford the final product and propagate the radical chain. While the addition of benzenethiol (B1682325) to 3-bromopropene has been reported to yield the Markovnikov product, an increase in the thiol concentration can favor the formation of the anti-Markovnikov adduct. researchgate.net

Detailed experimental data for the specific radical-mediated synthesis of this compound from methanethiol and allyl bromide are not extensively documented in readily available literature.

Catalytic Approaches to Carbon-Sulfur Bond Formation

Transition-metal catalysis offers powerful and versatile methods for the construction of carbon-sulfur bonds, often with high efficiency and functional group tolerance.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Both palladium and copper complexes have been extensively studied as catalysts for the formation of thioethers from various sulfur sources and organic halides.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While traditionally used for C-C and C-N bond formation, these methods have been adapted for the synthesis of thioethers. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the alkyl halide, followed by transmetalation with a sulfur nucleophile (or coordination and deprotonation of a thiol) and subsequent reductive elimination to yield the thioether and regenerate the active catalyst.

Specific applications of palladium catalysis for the direct synthesis of this compound from precursors like 3-bromopropene and a methanethiol equivalent are not well-documented in the literature, though the general principles of palladium-catalyzed thiolation are established.

Copper-catalyzed C-S cross-coupling reactions, often referred to as Ullmann-type couplings, are a classical and still widely used method for thioether synthesis. These reactions typically involve the coupling of an aryl or alkyl halide with a thiol in the presence of a copper catalyst and a base.

While specific examples for the synthesis of this compound are scarce, the reaction of 1,3-dihalopropanes with a thiolate in the presence of a copper catalyst represents a plausible synthetic route. The role of the copper catalyst is to facilitate the coupling by activating the carbon-halogen bond.

Emerging Non-Precious Metal Catalysis

In recent years, there has been a considerable shift towards the use of non-precious metal catalysts in organic synthesis due to their lower cost and toxicity compared to their precious metal counterparts. Copper, in particular, has emerged as a versatile catalyst for the formation of carbon-sulfur bonds.

A notable development is the copper-catalyzed three-component reaction for the synthesis of aryl alkyl thioethers. organic-chemistry.orgnih.gov This method utilizes an aryldiazonium salt, a sulfur dioxide surrogate such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), and an alkyl bromide. organic-chemistry.orgnih.gov The reaction is typically carried out in the presence of a copper catalyst, zinc, and tetrabutylammonium (B224687) bromide in a solvent like acetonitrile (B52724) at elevated temperatures. organic-chemistry.orgnih.gov Mechanistic studies suggest that the reaction proceeds through a radical pathway, with copper facilitating the generation of an aryl radical and zinc enabling the release of sulfur from the DABSO reagent. organic-chemistry.org While this specific method is for aryl alkyl thioethers, it highlights the potential of copper catalysis in forming thioether linkages from alkyl bromides. A similar strategy could conceptually be adapted for the synthesis of this compound.

Another copper-catalyzed approach involves the direct thioetherification of alkyl halides using S-alkyl butanethioate as a thiol transfer reagent. tandfonline.com This protocol is efficient for both primary and secondary alkyl iodides and demonstrates good functional group tolerance, providing a valuable alternative to methods that use toxic thiols and precious metals. tandfonline.com

| Catalyst System | Reactants | Key Features |

| Copper(I) oxide (Cu₂O), Zinc | Aryldiazonium salts, DABSO, Alkyl bromides | Three-component reaction, avoids malodorous thiols, proceeds via a radical pathway. organic-chemistry.orgnih.gov |

| Copper catalyst | Alkyl iodides, S-Alkyl butanethioate | Thiol-free, good functional group tolerance, suitable for primary and secondary alkyl iodides. tandfonline.com |

Organocatalytic and Photochemical Synthesis

Organocatalysis and photochemistry represent cutting-edge areas in synthetic chemistry, offering mild and selective reaction conditions. A noteworthy advancement is the development of a photochemical organocatalytic protocol for the synthesis of thioethers from aryl chlorides and alcohols. nih.gov This method is significant as it is thiol-free and utilizes tetramethylthiourea (B1220291) as a sulfur source. nih.govresearchgate.net The reaction is initiated by an indole (B1671886) thiolate organocatalyst that, upon photochemical activation, generates aryl radicals. nih.gov These radicals are then intercepted by tetramethylthiourea to form the thioether linkage. nih.gov This approach circumvents the need for metal catalysts and harsh reaction conditions.

Precursor-Based Synthetic Routes

The synthesis of this compound often relies on the modification of readily available propane (B168953) precursors that already contain one or both of the desired functional groups or their synthetic equivalents.

Reactions Involving 1,3-Dihalopropanes

A common and straightforward strategy for the synthesis of this compound involves the nucleophilic substitution of a halide in a 1,3-dihalopropane with a methylthiolate source. Key precursors for this route are 1,3-dibromopropane and 1-bromo-3-chloropropane (B140262).

1-Bromo-3-chloropropane is typically synthesized via the free-radical addition of hydrogen bromide to allyl chloride. chemicalbook.com This reaction can be initiated using peroxides, such as dibenzoyl peroxide, or through UV irradiation. google.comgoogle.com The use of an anti-Markovnikov activator for the hydrogen bromide addition is crucial to ensure the desired regioselectivity. google.com For instance, reacting allyl chloride with hydrogen bromide in the presence of benzoyl peroxide can yield 1-bromo-3-chloropropane. google.com

Similarly, 1,3-dibromopropane can be prepared from 1,3-propanediol (B51772) by reaction with sodium bromide and sulfuric acid. youtube.com

Once the 1,3-dihalopropane is obtained, a selective reaction with a methylthiolate source, such as sodium thiomethoxide, can be performed. The higher reactivity of the bromine atom compared to the chlorine atom in 1-bromo-3-chloropropane allows for selective substitution to yield this compound.

| Precursor | Reagents for Precursor Synthesis | Subsequent Reaction for Thioether Formation |

| 1-Bromo-3-chloropropane | Allyl chloride, Hydrogen bromide, Peroxide initiator | Sodium thiomethoxide |

| 1,3-Dibromopropane | 1,3-Propanediol, Sodium bromide, Sulfuric acid | Controlled reaction with sodium thiomethoxide |

Utilization of Sulfur Transfer Reagents

To avoid the direct use of volatile and malodorous thiols like methanethiol, various sulfur transfer reagents have been developed. These reagents offer a more convenient and often safer alternative for introducing the methylsulfanyl group.

As mentioned previously, S-alkyl butanethioates can serve as effective thiol sources in copper-catalyzed reactions with alkyl halides. tandfonline.com In the context of synthesizing this compound, one could envision a reaction between a 1,3-dihalopropane and an appropriate S-methyl thioester.

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.

Thiol-Free Methodologies

A significant advancement in the green synthesis of thioethers is the development of thiol-free methodologies. These methods address the issue of the pungent and toxic nature of many thiols.

One such approach utilizes xanthates as odorless and stable thiol surrogates. mdpi.comresearchgate.net The reaction of an alkyl halide with a potassium xanthate (ROCS₂K) in a solvent like dimethyl sulfoxide (B87167) (DMSO) can produce thioethers. mdpi.comresearchgate.net This method is transition-metal-free and base-free, offering a simple and effective route to thioethers with a broad substrate scope. mdpi.comresearchgate.net

Dimethyl sulfoxide (DMSO) itself can be employed as a methylthiolating agent. mdpi.comresearchgate.netresearchgate.netnih.gov This is a particularly attractive green chemistry approach as DMSO is a common and relatively benign solvent. The reaction of an alkyl halide with DMSO, often promoted by a reagent like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), can lead to the formation of methyl thioethers under metal-free conditions. mdpi.comresearchgate.net

The previously discussed photochemical method using tetramethylthiourea as a sulfur source also falls under the umbrella of thiol-free synthesis, providing a mild and organocatalytic alternative. nih.govresearchgate.net

| Thiol-Free Reagent | Reaction Conditions | Key Advantages |

| Potassium Xanthates (ROCS₂K) | Alkyl halide, DMSO, 100 °C | Odorless, stable, transition-metal-free, base-free. mdpi.comresearchgate.net |

| Dimethyl Sulfoxide (DMSO) | Alkyl halide, DBDMH | Uses a common solvent as the sulfur source, metal-free. mdpi.comresearchgate.net |

| Tetramethylthiourea | Aryl chloride, Alcohol, Indole thiolate organocatalyst, Light | Organocatalytic, mild conditions. nih.govresearchgate.net |

Solvent-Free and Mild Reaction Conditions

A significant advancement in the synthesis of this compound involves the use of phase-transfer catalysis (PTC). This methodology facilitates the reaction between reactants in different phases (e.g., a solid and a liquid, or two immiscible liquids), often allowing for milder reaction conditions, reduced solvent usage, and improved reaction rates and yields.

One documented method for the preparation of this compound under mild conditions involves the reaction of 1,3-dibromopropane with sodium thiomethoxide. This reaction is typically carried out in a biphasic system, which can be considered a step towards greener synthesis by minimizing the use of organic solvents.

Detailed Research Findings

A patented process describes the synthesis of this compound via the reaction of 1,3-dibromopropane with an aqueous solution of sodium methyl mercaptide in the presence of a phase-transfer catalyst and a base. The use of a phase-transfer catalyst is crucial for transporting the thiomethoxide anion from the aqueous phase to the organic phase (the 1,3-dibromopropane itself, which can act as the organic phase in a solvent-free or high-concentration system) to react.

The reaction proceeds as a nucleophilic substitution, where the thiomethoxide ion (CH₃S⁻) displaces one of the bromine atoms of 1,3-dibromopropane. The use of a significant excess of 1,3-dibromopropane is a key strategy to favor the mono-substitution product, this compound, over the di-substituted by-product, 1,3-bis(methylsulfanyl)propane.

The reaction can be represented by the following equation:

Br-CH₂-CH₂-CH₂-Br + NaSCH₃ → Br-CH₂-CH₂-CH₂-SCH₃ + NaBr

While the patent does not provide a complete set of reaction parameters in a single, consolidated table, the described conditions can be summarized as follows:

| Parameter | Condition |

| Reactants | 1,3-Dibromopropane, Sodium thiomethoxide (aqueous solution) |

| Catalyst | Phase-transfer catalyst (e.g., quaternary ammonium (B1175870) salts like tetrabutylammonium bromide) |

| Base | An inorganic base (e.g., sodium hydroxide) may be used to maintain the basicity of the aqueous phase. |

| Temperature | The reaction is typically conducted at a mild temperature, often near room temperature, to control selectivity and minimize side reactions. |

| Solvent | While not strictly solvent-free in the sense of a solid-state reaction, the use of an aqueous solution of one reactant and the other reactant as the organic phase significantly reduces the need for traditional organic solvents. |

The advantage of this method lies in its operational simplicity and the avoidance of harsh, anhydrous conditions. The phase-transfer catalyst facilitates the efficient reaction at the interface of the two phases, leading to good yields of the desired product under relatively mild conditions. The unreacted excess 1,3-dibromopropane can often be recovered and recycled, further enhancing the economic and environmental viability of the process.

Chemical Reactivity and Transformation Mechanisms of 1 Bromo 3 Methylsulfanyl Propane

Nucleophilic Substitution Reactions at the Carbon-Bromine Center

The carbon-bromine bond in 1-Bromo-3-(methylsulfanyl)propane is susceptible to nucleophilic attack, primarily proceeding through an S(_N)2 mechanism. This is characteristic of primary alkyl halides. uzh.ch

S(_N)2 Reaction Pathways

In an S(_N)2 reaction, a nucleophile attacks the carbon atom bonded to the bromine, and the bromine atom departs as a bromide ion in a concerted step. uzh.ch The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. elte.hu

Common nucleophiles that can react with this compound include:

Hydroxide ions (OH⁻)

Alkoxide ions (RO⁻)

Cyanide ions (CN⁻)

Thiolates (RS⁻)

Amines (RNH₂, R₂NH, R₃N)

For example, the reaction with sodium cyanide would yield 4-(methylsulfanyl)butanenitrile. msu.edu Similarly, reaction with a thiolate like sodium methylthiolate would result in the formation of a new thioether. msu.edu

The general scheme for the S(_N)2 reaction is as follows:

Nu⁻ + CH₃SCH₂CH₂CH₂Br → CH₃SCH₂CH₂CH₂Nu + Br⁻

Where Nu⁻ represents the incoming nucleophile.

Regioselectivity and Stereochemical Aspects

Nucleophilic substitution reactions on primary alkyl halides like this compound are generally highly regioselective, with the attack occurring at the primary carbon bearing the bromine atom. msu.edu Alternative reactions, such as elimination, are less favored under typical S(_N)2 conditions but can become more prominent with the use of strong, sterically hindered bases. msu.edu

Since the carbon atom undergoing substitution is not a stereocenter, the stereochemical outcome of the reaction is not a primary consideration. However, it is a fundamental principle of S(_N)2 reactions that they proceed with an inversion of configuration if the reaction were to occur at a chiral center. uzh.ch

Transformations Involving the Thioether Moiety

The sulfur atom in the thioether group of this compound is nucleophilic and can be readily oxidized or can act as a nucleophile itself to form sulfonium (B1226848) salts.

Oxidation Pathways to Sulfoxides

The thioether can be selectively oxidized to a sulfoxide (B87167). This transformation can be achieved using a variety of oxidizing agents. Careful control of reaction conditions, such as stoichiometry and temperature, is crucial to prevent over-oxidation to the sulfone. acsgcipr.org

Common oxidizing agents for this conversion include:

Hydrogen peroxide (H₂O₂) beilstein-journals.orggoogle.com

Sodium periodate (B1199274) (NaIO₄)

meta-Chloroperoxybenzoic acid (m-CPBA)

The reaction with hydrogen peroxide is considered a "green" and versatile method. beilstein-journals.org The general reaction is:

CH₃SCH₂CH₂CH₂Br + [O] → CH₃S(O)CH₂CH₂CH₂Br

Where [O] represents an oxygen atom from the oxidizing agent.

Oxidation Pathways to Sulfones (e.g., 1-Bromo-3-(methylsulfonyl)propane)

Further oxidation of the sulfoxide, or direct oxidation of the thioether with a stronger oxidizing agent or an excess of the oxidant, yields the corresponding sulfone, 1-Bromo-3-(methylsulfonyl)propane. beilstein-journals.orgjchemrev.com

Reagents capable of effecting this transformation include:

Potassium permanganate (B83412) (KMnO₄) google.com

Hydrogen peroxide, often in the presence of a catalyst or under more forcing conditions. google.comrsc.org

Oxone (potassium peroxymonosulfate)

CH₃SCH₂CH₂CH₂Br + 2[O] → CH₃S(O)₂CH₂CH₂CH₂Br

This resulting sulfone is a valuable intermediate in organic synthesis. jchemrev.com

Sulfonium Salt Formation

The sulfur atom of the thioether is nucleophilic and can react with electrophiles, such as alkyl halides, to form sulfonium salts. thieme-connect.de For instance, reaction with an alkylating agent like methyl iodide would produce a dimethyl(3-bromopropyl)sulfonium iodide salt.

The general reaction for sulfonium salt formation is:

CH₃SCH₂CH₂CH₂Br + R-X → [CH₃(R)S⁺CH₂CH₂CH₂Br]X⁻

Where R-X is an alkylating agent.

These sulfonium salts are themselves reactive species and can be used in further synthetic transformations. thieme-connect.de

Elimination Reactions

This compound can undergo elimination reactions through several pathways, primarily dictated by the reaction conditions, particularly the nature of the base employed. The main pathways are intermolecular elimination to form an alkene and intramolecular substitution (cyclization) where the sulfur atom acts as an internal nucleophile.

Intermolecular Elimination (E2 Pathway) When treated with a strong, non-nucleophilic base, this compound is expected to undergo a bimolecular elimination (E2) reaction. In this process, the base abstracts a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon), while the bromide ion is simultaneously expelled. This concerted mechanism results in the formation of a carbon-carbon double bond, yielding Allyl methyl sulfide.

Intramolecular Nucleophilic Substitution (Cyclization) The presence of the sulfur atom at the 3-position allows for an intramolecular nucleophilic attack on the carbon bearing the bromine atom. This S-alkylation reaction is a type of intramolecular Williamson ether synthesis analogue, leading to the formation of a cyclic sulfonium salt, specifically S-methylthietan-1-ium bromide. This type of cyclization is a common method for preparing four-membered thietane (B1214591) rings from suitable 1,3-disubstituted propane (B168953) derivatives. beilstein-journals.org

The table below summarizes the expected products from the primary elimination pathways of this compound.

| Reaction Type | Reagent/Condition | Product(s) | Mechanism |

| Intermolecular Elimination | Strong, non-nucleophilic base (e.g., DBU) | Allyl methyl sulfide | E2 Elimination thieme-connect.de |

| Intramolecular Substitution | Heating or polar solvent | S-methylthietan-1-ium bromide | Intramolecular SN2 beilstein-journals.org |

Reactions Involving Radical Intermediates

Reactions involving this compound can also proceed through radical mechanisms, typically initiated by light, heat, or a radical initiator. The relatively weak carbon-bromine bond (C-Br) is susceptible to homolytic cleavage, forming a primary alkyl radical.

The primary radical species, the 3-(methylsulfanyl)propyl radical, can then participate in several subsequent reactions:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a suitable donor (like the solvent or another reagent), leading to the formation of the saturated product, Methyl propyl sulfide.

Radical Coupling: The radical can couple with another radical species present in the reaction mixture.

Elimination of a Thiyl Radical: While less common for simple thioethers, under certain conditions, fragmentation could occur.

The generation of carbon-centered radicals from alkyl bromides is a fundamental process in organic synthesis. organic-chemistry.orgsci-hub.se The presence of the thioether moiety can influence the stability and reaction pathways of the radical intermediate, although significant intramolecular interactions like 1,5-hydrogen shifts are less likely in this specific structure compared to longer-chain analogues.

The table below outlines potential reactions initiated by radical formation.

| Reaction Name | Initiator/Reagent | Intermediate | Product |

| Radical Reduction | Radical Initiator (e.g., AIBN), H-donor (e.g., Bu3SnH) | 3-(methylsulfanyl)propyl radical | Methyl propyl sulfide |

| Radical Halogenation (Exchange) | Radical Initiator, Halogen Source (e.g., CCl4) | 3-(methylsulfanyl)propyl radical | 1-Chloro-3-(methylsulfanyl)propane |

Metal-Mediated and Catalyzed Reactions

The carbon-bromine bond in this compound is a versatile handle for a wide array of metal-mediated and metal-catalyzed transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Grignard Reagent Formation Like other alkyl halides, this compound can react with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 3-(methylsulfanyl)propylmagnesium bromide. mnstate.educhemie-brunschwig.ch This organometallic compound is a potent nucleophile and a strong base. It readily reacts with various electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. The thioether group is generally stable under the conditions of Grignard reagent formation and subsequent reaction.

Palladium-Catalyzed Cross-Coupling Reactions Palladium catalysts are widely used to facilitate cross-coupling reactions with alkyl bromides. mdpi.com this compound can act as the electrophilic partner in several named reactions, including:

Suzuki Coupling: Reaction with an organoboron compound (e.g., an arylboronic acid) to form a new C-C bond.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Migita Thioetherification: Reaction with a thiol to form a dithioether. thieme-connect.dethieme-connect.com

These reactions are known for their high functional group tolerance, allowing the thioether moiety to remain intact. acs.orgresearchgate.net

Nickel-Catalyzed Cross-Coupling Reactions Nickel complexes are also highly effective catalysts for cross-coupling reactions and are often a more cost-effective alternative to palladium. thieme-connect.comresearchgate.net Nickel catalysts can be used for various transformations with this compound, including C-C, C-N, and C-S bond formation. nih.govnih.govwisc.edu Nickel-catalyzed reductive cross-electrophile coupling, where two different electrophiles are coupled in the presence of a stoichiometric reductant, is a particularly powerful modern method. wisc.edusciengine.com Some nickel-catalyzed cycles are proposed to proceed via single-electron transfer steps, involving radical intermediates. thieme-connect.comsciengine.com

The tables below provide examples of metal-mediated and catalyzed reactions involving this compound.

Grignard Reaction

| Coupling Partner | Reagent(s) | Product |

|---|

Palladium-Catalyzed Suzuki Coupling

| Coupling Partner | Catalyst System | Product |

|---|

Nickel-Catalyzed Thioetherification

| Coupling Partner | Catalyst System | Product |

|---|

Derivatization and Structural Modification Strategies of this compound

This compound is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure, featuring a reactive bromine atom and a sulfur center, allows for a wide range of chemical transformations. This article explores various strategies for the derivatization and structural modification of this compound, focusing on reactions at the bromine and sulfur centers, modifications to the propane backbone, the synthesis of analogs, and its use in constructing complex cyclic systems.

Chemical Reactivity and Synthetic Applications

Reactivity of the Carbon-Bromine (C-Br) Bond

The carbon-bromine bond in 1-Bromo-3-(methylsulfanyl)propane is the primary site of its reactivity. The bromine atom is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the facile introduction of the 3-(methylsulfanyl)propyl group into various molecular frameworks through nucleophilic substitution reactions.

Role as a Building Block in Organic Synthesis

Due to its bifunctional nature, this compound serves as a versatile building block in organic synthesis. It is used to introduce the 3-(methylsulfanyl)propyl moiety, which can be a key structural element in more complex molecules. For instance, it can be used in alkylation reactions with amines, phenols, and thiols to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively.

Synthesis of Biologically Active Molecules

The 3-(methylsulfanyl)propyl group is present in some biologically active compounds. Therefore, this compound is a valuable intermediate in the synthesis of potential pharmaceutical and agrochemical agents. For example, related bromo-ether compounds are used in the synthesis of drugs like Brinzolamide, which treats ocular hypertension. innospk.com The thioether moiety can also be oxidized to the corresponding sulfoxide (B87167) and sulfone, which can impart different biological properties to the final molecule.

Applications in Materials Science

The incorporation of sulfur-containing moieties can modify the properties of polymers and other materials. The reactivity of this compound allows for its integration into polymer backbones or as a side chain, potentially enhancing properties such as thermal stability, refractive index, and adhesion. While specific applications in materials science are not extensively documented in readily available literature, its structural features suggest potential utility in the development of specialty polymers and functional materials. ontosight.ai

Conclusion

1-Bromo-3-(methylsulfanyl)propane is a valuable bifunctional molecule that finds its utility at the intersection of organosulfur and halogen chemistry. Its chemical properties, particularly the reactivity of the carbon-bromine bond, make it a useful building block in organic synthesis for the introduction of the 3-(methylsulfanyl)propyl group. This has implications for the synthesis of biologically active molecules and potentially for the development of new materials. The synthetic routes to this compound are well-established, allowing for its accessibility for research and development purposes.

Computational and Theoretical Investigations of 1 Bromo 3 Methylsulfanyl Propane

Quantum Chemical Calculations of Electronic Structure

The electronic structure of a molecule is fundamental to its reactivity and physical properties. Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely employed to model these characteristics with high accuracy. aps.orgnih.gov For 1-bromo-3-(methylsulfanyl)propane, methods such as DFT with the B3LYP functional and a basis set like 6-311++G(d,p) would be appropriate for obtaining a detailed description of its electronic properties. rcsi.science

Key electronic descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net

Furthermore, the calculation of the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would show regions of negative potential (red/yellow) around the electronegative bromine and sulfur atoms, and regions of positive potential (blue) near the hydrogen atoms and the carbon atom attached to the bromine, highlighting the primary electrophilic site for nucleophilic attack. researchgate.net Computational studies on related thiols and thioethers have successfully used these methods to explore their photophysical properties and excited states. rsc.org

Table 1: Illustrative Calculated Electronic Properties of this compound Note: These values are illustrative and represent typical outputs from DFT calculations.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -9.5 eV | Indicates electron-donating capability (lone pairs on S and Br). |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability (C-Br σ* orbital). |

| HOMO-LUMO Gap | 8.7 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 2.1 D | Indicates overall molecular polarity. |

| Partial Charge on C1 (attached to Br) | +0.15 e | Confirms the electrophilic nature of this carbon. |

Reaction Mechanism Elucidation and Transition State Analysis

As a primary alkyl halide, this compound is expected to readily undergo bimolecular nucleophilic substitution (SN2) reactions. inflibnet.ac.inlibretexts.org Computational chemistry is instrumental in elucidating the detailed mechanism of such reactions. researchgate.net The process involves a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon atom from the backside relative to the leaving group (bromide ion), proceeding through a high-energy transition state. inflibnet.ac.inlibretexts.org

Theoretical calculations can map the entire potential energy surface of the reaction. researchgate.net This involves optimizing the geometries of the reactants, the pre-reaction complex, the transition state, and the products. Specialized algorithms can locate the transition state, which is a first-order saddle point on the energy surface. schrodinger.com Analysis of the transition state structure for the reaction of this compound with a nucleophile would likely show a pentacoordinate carbon atom with elongated C-Br and C-Nucleophile bonds. inflibnet.ac.inresearchgate.net

The activation energy (ΔG‡) for the reaction is determined by the energy difference between the reactants and the transition state. This calculated value is critical for predicting the reaction rate. researchgate.net Moreover, computational analysis can explore the possibility of neighboring group participation by the sulfur atom, where the sulfur's lone pair could form a cyclic sulfonium (B1226848) ion intermediate, potentially altering the reaction from a standard SN2 pathway to a two-step process. Comparing the activation energies for both the direct SN2 and the neighboring group participation pathways would reveal the favored mechanism.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the three-carbon propane (B168953) backbone in this compound allows for multiple spatial arrangements, or conformations, due to rotation around the C-C single bonds. uou.ac.in Conformational analysis aims to identify the most stable conformers and the energy barriers between them. chemistrysteps.commasterorganicchemistry.com

Computational methods can systematically explore the potential energy surface (PES) by rotating the dihedral angles of the molecule. For this compound, the key dihedral angles are Br-C1-C2-C3 and C1-C2-C3-S. The relative positions of the bulky bromomethyl and methylsulfanyl groups are critical in determining conformational stability. The most stable conformers are typically those that minimize steric repulsion, such as the anti conformations where these groups are 180° apart. Gauche conformations, where these groups are 60° apart, are generally higher in energy due to steric strain. masterorganicchemistry.com

A detailed scan of the PES would reveal the global minimum energy conformer as well as other local minima and the transition states that connect them. This information is crucial, as the reactivity of the molecule can be dependent on the population of its various conformations. For instance, the accessibility of the electrophilic carbon for a backside SN2 attack might differ between conformers.

Table 2: Illustrative Relative Energies of this compound Conformers Note: Energies are relative to the most stable conformer (Anti-Anti). These values are for illustrative purposes.

| Conformer (Br-C1-C2-C3, C1-C2-C3-S) | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Anti-Anti | 0.00 | Most stable; minimal steric hindrance. |

| Anti-Gauche | 0.95 | Slightly less stable due to gauche interaction. |

| Gauche-Anti | 1.10 | Slightly less stable due to gauche interaction. |

| Gauche-Gauche | 2.50 | Higher energy due to multiple steric interactions. |

Prediction of Reactivity and Selectivity

Theoretical calculations provide a quantitative basis for predicting the reactivity and selectivity of this compound. The molecule's reactivity in nucleophilic substitution reactions is governed by several factors that can be modeled computationally. industrialchemicals.gov.au

Electrophilicity : As determined from electronic structure calculations (Section 6.1), the carbon atom bonded to the bromine (C1) is the primary electrophilic center. The magnitude of the positive partial charge and the shape and energy of the LUMO (the C-Br σ* antibonding orbital) are direct predictors of its susceptibility to nucleophilic attack. researchgate.net

Leaving Group Ability : Bromide is an excellent leaving group. The strength of the C-Br bond can be calculated, and a weaker bond generally correlates with higher reactivity in SN2 reactions. libretexts.org

Steric Hindrance : As a primary alkyl halide, the steric hindrance around the reaction center is minimal, favoring the SN2 mechanism. libretexts.org Computational models can quantify this steric accessibility.

Selectivity can also be predicted. In reactions with ambident nucleophiles (e.g., the cyanide ion, CN⁻), which can attack from either the carbon or nitrogen atom, computational chemistry can predict the preferred outcome. By calculating the transition state energies for both possible pathways (C-attack vs. N-attack), the reaction channel with the lower activation barrier can be identified as the major product pathway. This approach allows for the prediction of regioselectivity.

Development of Quantitative Structure-Reactivity Relationships

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their observed reactivity. uq.edu.au The development of a QSRR model for haloalkyl thioethers could provide a powerful tool for predicting the reactivity of new, unsynthesized compounds in this class.

The process involves several steps:

Data Set Assembly : A series of molecules structurally related to this compound would be selected, and their experimental reaction rates (e.g., for an SN2 reaction) would be measured.

Descriptor Calculation : For each molecule in the series, a set of theoretical molecular descriptors would be calculated using quantum chemical methods. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), or thermodynamic (e.g., enthalpy of formation).

Model Building : Statistical methods, such as multiple linear regression, are used to build an equation that links the calculated descriptors to the experimental reactivity.

A hypothetical QSRR equation might look like: log(k) = c₀ + c₁(E_LUMO) + c₂(q_C1) + c₃(V_mol)

Where log(k) is the logarithm of the reaction rate constant, E_LUMO is the LUMO energy, q_C1 is the partial charge on the electrophilic carbon, V_mol is the molecular volume, and c₀, c₁, c₂, and c₃ are coefficients determined from the statistical fit. While no specific QSRR studies for this compound were found, this represents the standard computational approach for systematically predicting reactivity within a chemical family. uq.edu.au

Advanced Applications in Organic Synthesis and Materials Science Research

Building Block for Complex Molecule Synthesis

1-Bromo-3-(methylsulfanyl)propane serves as a versatile building block in the synthesis of complex organic molecules due to the differential reactivity of its two functional groups. The bromo group provides an electrophilic site for nucleophilic substitution reactions, while the methylsulfanyl group can be involved in various transformations, including oxidation to sulfoxides and sulfones, or can act as a coordinating group. myskinrecipes.commolaid.com This dual functionality allows for sequential and controlled modifications, enabling the construction of intricate molecular frameworks.

One notable application is in the synthesis of heterocyclic compounds. For instance, it can be used to introduce a 3-(methylsulfanyl)propyl side chain onto various heterocyclic scaffolds, which can then be further manipulated. The thioether moiety is a common motif in numerous pharmaceuticals, and its incorporation can significantly influence the biological activity of a molecule. diva-portal.org The thioether can be oxidized to the corresponding sulfone, a functional group also found in various biologically active compounds. myskinrecipes.com

Furthermore, the ability to perform reactions selectively at either the bromo or the sulfur end of the molecule is crucial for multi-step syntheses. For example, the bromo group can react with a nucleophile to form a new carbon-carbon or carbon-heteroatom bond, leaving the thioether intact for subsequent transformations. This strategic approach is essential in the total synthesis of natural products and the preparation of active pharmaceutical ingredients. myskinrecipes.comrsc.org

Table 1: Examples of Complex Molecules Synthesized Using this compound or Related Precursors

| Target Molecule/Intermediate | Synthetic Strategy | Reference |

| Makaluvamine D (analogue) | Introduction of a side chain via nucleophilic substitution at the bromo group. | rsc.org |

| Tryprostatin A (analogue) | Formation of a key intermediate by alkylation with a bromo-precursor. | rsc.org |

| Fused Sulfur Heterocycles | Intramolecular cyclization reactions involving the thioether moiety. | thieme-connect.com |

| Spirocyclopropane-containing 4H-Pyrazolo[1,5-a]indoles | Multistep synthesis involving initial reaction at the bromo-position of a related starting material. | mdpi.com |

Precursor in Organosulfur Polymer Chemistry

The unique bifunctionality of this compound makes it a valuable monomer precursor for the synthesis of organosulfur polymers, particularly poly(thioether)s. These polymers are of interest due to their unique properties, such as high refractive indices, thermal stability, and potential for metal coordination. uq.edu.au The polymerization can proceed through various mechanisms, often involving the reaction of the bromo group in polycondensation or addition reactions.

The methylsulfanyl group can also participate in polymerization processes or be modified post-polymerization to tune the material's properties. For example, oxidation of the thioether units in the polymer backbone to sulfoxide (B87167) or sulfone groups can significantly alter the polymer's polarity, solubility, and thermal characteristics. mdpi-res.com

Research in this area focuses on creating polymers with specific functionalities for advanced applications. For instance, organosulfur polymers are being investigated for use in optical materials due to their high refractive indices. uq.edu.au They also show potential in the development of specialty elastomers and thermoplastics with enhanced performance characteristics. The synthesis of such polymers often requires careful control over reaction conditions to achieve high molecular weights and well-defined architectures. unibo.it

Role in Electrochemical Energy Storage Systems Research

In the field of electrochemical energy storage, particularly in the context of lithium-ion batteries and other advanced battery systems, electrolyte composition is a critical factor determining performance and safety. This compound and related organosulfur compounds have been investigated as electrolyte additives or as components in the synthesis of novel electrolyte materials, such as solid polymer electrolytes (SPEs). americanelements.commdpi.com

The presence of sulfur atoms can influence the electrochemical properties of the electrolyte. For example, sulfur-containing additives can participate in the formation of a stable solid electrolyte interphase (SEI) on the anode surface, which is crucial for preventing electrolyte decomposition and ensuring long-term cycling stability of the battery. The thioether group can also impact the solvation of lithium ions, potentially affecting ionic conductivity. lookchem.com

Furthermore, research is exploring the use of organosulfur compounds in the development of SPEs. mdpi.com SPEs offer potential safety advantages over traditional liquid electrolytes. By incorporating monomers derived from this compound into a polymer matrix, it may be possible to create solid-state electrolytes with improved ionic conductivity and mechanical properties. The goal is to develop electrolytes that are both highly conductive and mechanically robust, enabling the fabrication of safer and more reliable energy storage devices. mdpi.comgoogle.com

Table 2: Potential Roles of this compound Derivatives in Energy Storage Research

| Application Area | Potential Function | Desired Outcome | Reference |

| Electrolyte Additive | SEI formation, improved Li+ solvation | Enhanced cycling stability, improved ionic conductivity | lookchem.com |

| Solid Polymer Electrolytes | Monomer for polymer synthesis | Increased safety, good ionic conductivity, mechanical stability | mdpi.com |

| Flame Retardant Additive | Component of functionalized ionic liquids | Improved battery safety | google.com |

Ligand and Catalyst Component in Organometallic Chemistry

The sulfur atom in this compound possesses a lone pair of electrons, making it a potential ligand for transition metals. Thioethers are known to coordinate to a variety of metal centers, and the resulting organometallic complexes can exhibit interesting catalytic properties or serve as precursors for more complex catalyst systems. thieme-connect.de

The bifunctional nature of this compound allows for the synthesis of chelating ligands. For example, the bromo group can be used to attach the molecule to another coordinating group, creating a bidentate or multidentate ligand that can form stable complexes with metal ions. These complexes can find applications in various catalytic transformations, such as cross-coupling reactions, hydrogenations, and polymerizations. thieme-connect.deacs.orgacs.org

Research in this area often involves the synthesis of novel ligands and the characterization of their coordination chemistry with different metals. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the sulfur atom or the carbon backbone. The resulting metal complexes are then evaluated for their catalytic activity and selectivity in various organic reactions. For instance, ruthenium polypyridyl complexes bearing bis(thioether) ligands have been synthesized and their photochemical properties investigated. acs.orgnih.gov

Emerging Research Directions and Unexplored Avenues for 1 Bromo 3 Methylsulfanyl Propane

Development of Highly Selective and Sustainable Synthetic Routes

Traditional methods for synthesizing thioethers and haloalkanes often involve harsh reagents and generate significant waste. mdpi.com The drive towards green chemistry is fueling research into more sustainable and selective synthetic pathways for compounds like 1-Bromo-3-(methylsulfanyl)propane.

Current research efforts are centered on several key areas:

Photocatalysis: Visible-light-driven photocatalysis is emerging as a powerful tool for C-S bond formation under mild conditions. rsc.org This approach offers the potential for highly regioselective synthesis of functionalized thioethers, minimizing the need for high temperatures and harsh reagents.

Thiol-Free Reagents: To circumvent the use of malodorous and easily oxidized thiols, researchers are exploring alternative sulfur sources. mdpi.comnih.gov Xanthates and tetramethylthiourea (B1220291) are being investigated as odorless and stable thiol surrogates for the synthesis of thioethers. mdpi.comnih.gov

Direct C-H Functionalization: Instead of pre-functionalized starting materials, direct C-H functionalization aims to create C-S bonds by activating otherwise inert carbon-hydrogen bonds. nih.gov This atom-economical approach can shorten synthetic routes and reduce waste.

Renewable Feedstocks: The potential to synthesize this compound or its precursors from renewable resources is a long-term goal. figshare.com This aligns with the broader objective of creating a more sustainable chemical industry.

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Conventional (e.g., Williamson Ether Synthesis Analogue) | Nucleophilic substitution of an alkyl halide with a thiolate. masterorganicchemistry.com | Well-established, versatile. | Often requires strong bases, use of odorous thiols, potential for side reactions. |

| Photocatalysis | Use of light to drive the reaction, often with a photocatalyst. rsc.org | Mild reaction conditions, high regioselectivity. | Catalyst cost and stability, scalability. |

| Thiol-Free Reagents | Employing alternative sulfur sources to avoid thiols. mdpi.comnih.gov | Avoids malodorous reagents, improved air stability. | Reagent availability and cost. |

| Direct C-H Functionalization | Formation of a C-S bond by activating a C-H bond. nih.gov | Atom economy, shorter synthetic routes. | Selectivity and control over reactivity. |

Chemoenzymatic and Biocatalytic Transformations

The use of enzymes in organic synthesis offers unparalleled selectivity and milder reaction conditions compared to traditional chemical methods. scispace.comucla.edu Research into chemoenzymatic and biocatalytic transformations involving this compound is a promising and largely unexplored area.

Potential avenues of investigation include:

Enzymatic Halogenation and Sulfenylation: While challenging, the enzymatic halogenation of unactivated carbon centers is a known biological process. nih.govresearchgate.net Exploring halogenases for the specific bromination of a precursor molecule could offer a highly selective route to this compound. Similarly, enzymes could be engineered to catalyze the introduction of the methylsulfanyl group.

Biocatalytic Derivatization: Enzymes could be used to selectively modify this compound. For instance, engineered cytochrome P450 enzymes have been shown to catalyze the intermolecular insertion of nitrogen into thioethers to form sulfimides. nih.gov This opens the door to creating novel derivatives with potentially interesting biological activities.

Enzyme-Catalyzed C-S Bond Formation: Lipases and other hydrolases are being investigated for their ability to catalyze the formation of thioesters and, potentially, thioethers under mild conditions.

Advanced Mechanistic Studies using Ultrafast Spectroscopy

A deeper understanding of the reaction mechanisms of this compound at a fundamental level can pave the way for more efficient and controlled chemical transformations. Ultrafast spectroscopy techniques, operating on the femtosecond timescale, are powerful tools for observing the real-time dynamics of chemical reactions. ukri.orgresearchgate.net

For this compound, these techniques could be applied to study:

Photodissociation Dynamics: Femtosecond time-resolved infrared and X-ray absorption spectroscopy can be used to directly observe the cleavage of the C-Br bond upon photoexcitation. nih.govaip.orgnih.gov This allows for the real-time tracking of the formation of radical intermediates and their subsequent reactions. nih.govnih.gov

Nucleophilic Substitution Mechanisms: The classic S_N2 reaction is a key transformation for haloalkanes. youtube.com Ultrafast spectroscopy can provide detailed insights into the transition state of this reaction, revealing the concerted bond-breaking and bond-forming processes.

Solvent Effects: The surrounding solvent can significantly influence reaction rates and pathways. Ultrafast spectroscopy can probe the dynamics of solvent molecule rearrangement around the reacting species, providing a more complete picture of the reaction environment. princeton.edu

| Technique | Information Gained | Relevance to this compound |

|---|---|---|

| Femtosecond Time-Resolved Infrared (TRIR) Spectroscopy | Tracks changes in vibrational modes during a reaction, providing structural information on transient species. nih.gov | Observing the C-Br bond stretching and breaking, and the formation of new vibrational modes in reaction intermediates. |

| Femtosecond Time-Resolved X-ray Liquidography (TRXL) | Provides direct structural information (bond lengths and angles) of molecules in solution with atomic resolution. nih.govnih.gov | Directly imaging the structural changes during the C-Br bond cleavage and subsequent reactions. |

| Femtosecond Extreme Ultraviolet (XUV) Absorption Spectroscopy | Probes the electronic structure of reacting molecules, sensitive to oxidation states and local chemical environment. dntb.gov.ua | Tracking changes in the electronic environment of the bromine and sulfur atoms during a reaction. |

Design and Synthesis of Next-Generation Derivatives for Specific Research Applications

The bifunctional nature of this compound makes it an attractive starting material for the synthesis of more complex molecules with tailored properties. While its direct applications are still being explored, its structure suggests potential in several areas of chemical research.

Pharmaceutical and Agrochemical Scaffolds: The thioether and alkyl halide moieties are present in many biologically active compounds. This compound could serve as a building block for creating libraries of novel compounds for drug discovery and agrochemical development. The synthesis of complex molecules often relies on the availability of versatile starting materials.

Materials Science: The sulfur atom in this compound can coordinate to metal surfaces, suggesting potential applications in the development of self-assembled monolayers or functional coatings. The bromo group provides a handle for further chemical modification.

Probes for Chemical Biology: By attaching fluorescent dyes or other reporter groups, derivatives of this compound could be designed as chemical probes to study biological processes.

The design of next-generation derivatives would involve the selective reaction of either the bromo or the methylsulfanyl group. For example, the bromo group can be displaced by a variety of nucleophiles to introduce new functional groups, while the sulfur atom can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can alter the molecule's polarity and hydrogen bonding capacity.

Q & A

Q. What are the recommended synthetic routes for 1-Bromo-3-(methylsulfanyl)propane, and how can reaction conditions be optimized?

- Methodological Answer : A plausible synthesis involves alkylation of methylsulfanylpropane with brominating agents. For example, analogous bromopropane derivatives (e.g., 1-bromo-3-cyclohexylpropane) are synthesized using n-BuLi in THF-DMI at 0°C for 24 hours, followed by bromination with PBr₃ or HBr . Optimization includes:

- Temperature control : Low temperatures (0–5°C) minimize side reactions like elimination.

- Catalyst selection : Triphenylphosphine (PPh₃) enhances bromination efficiency by stabilizing intermediates .

- Solvent choice : Polar aprotic solvents (e.g., THF) improve reactivity.

- Purity validation : Use column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.

Q. How can researchers characterize this compound, and what analytical techniques are most reliable?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the methylsulfanyl (–SCH₃) and bromopropane backbone. The –SCH₃ group typically resonates at δ 2.1–2.3 ppm (¹H) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) or DCI/NH₃-MS for molecular ion ([M+H]⁺ or [M+NH₄]⁺) identification .

- Infrared (IR) spectroscopy : C–Br stretch (~550–650 cm⁻¹) and C–S stretch (~600–700 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation (brominated compounds are volatile and toxic) .

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

- Storage : In amber glass bottles under inert gas (N₂/Ar) at 4°C to prevent degradation .

Advanced Research Questions

Q. How does the methylsulfanyl group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The –SCH₃ group is electron-donating, which reduces the electrophilicity of the adjacent carbon, potentially slowing SN2 reactions. To study this:

- Kinetic experiments : Compare reaction rates with analogs (e.g., 1-bromo-3-phenylpropane) using nucleophiles like NaI in acetone. Monitor via GC-MS .

- DFT calculations : Analyze transition states to assess steric and electronic effects of –SCH₃ .

- Competitive reactions : Compete with non-sulfur analogs to quantify substituent effects .

Q. What strategies resolve contradictions in reported yields for cross-coupling reactions involving this compound?

- Methodological Answer : Discrepancies may arise from:

- Catalyst poisoning : The sulfur atom in –SCH₃ can deactivate Pd catalysts. Mitigate by using sulfur-tolerant catalysts (e.g., Pd(OAc)₂ with AsPh₃) .

- Side reactions : Thioether oxidation to sulfoxide. Prevent by conducting reactions under inert atmosphere and avoiding oxidizing solvents .

- Validation : Replicate reactions with controlled variables (temperature, catalyst loading) and characterize byproduct profiles via LC-MS .

Q. How can computational modeling predict the thermodynamic stability and degradation pathways of this compound?

- Methodological Answer :

- Software tools : Use Gaussian or ORCA for DFT calculations to model bond dissociation energies (C–Br: ~70 kcal/mol) and degradation intermediates .

- Degradation simulation : Model hydrolysis pathways (e.g., in aqueous base) to predict products like 3-(methylsulfanyl)propan-1-ol .

- Validation : Compare computational results with experimental TGA (thermal gravimetric analysis) and Arrhenius plots for degradation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.